

Spectroscopic Data for (Iodoethynyl)benzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Iodoethynyl)benzene

CAS No.: 932-88-7

Cat. No.: B1606193

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Introduction

(Iodoethynyl)benzene, a halogenated alkyne, serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. Its utility in drug development and materials science necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this compound. This guide provides a detailed analysis of the spectroscopic data for **(Iodoethynyl)benzene**, offering insights into the interpretation of its spectra for researchers and scientists in the field.

The structural representation of **(Iodoethynyl)benzene** is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of **(Iodoethynyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(Iodoethynyl)benzene**, both ^1H and ^{13}C NMR provide critical information for its identification and characterization.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **(iodoethynyl)benzene** is characterized by signals in the aromatic region. Due to the anisotropic effect of the benzene ring, the protons attached to it are deshielded and resonate at a lower field. The iodoethynyl substituent exerts a mild electron-withdrawing effect, which further influences the chemical shifts of the aromatic protons.

Table 1: ^1H NMR Spectroscopic Data for **(iodoethynyl)benzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.35	Multiplet	3H	Meta- and Para-protons
~7.30 - 7.20	Multiplet	2H	Ortho-protons

Note: The chemical shifts are predicted based on data from similar compounds and general principles of NMR spectroscopy.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(iodoethynyl)benzene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm).

The aromatic region of the spectrum is expected to show a complex multiplet pattern due to the spin-spin coupling between the non-equivalent protons on the benzene ring. The ortho-protons (closest to the iodoethynyl group) are likely to be the most deshielded due to the substituent's inductive and anisotropic effects. The meta- and para-protons will resonate at slightly higher fields. The integration of the signals should correspond to a 2:3 ratio for the ortho- and combined meta- and para-protons, respectively.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of **(iodoethynyl)benzene**. The presence of the iodoethynyl group and the benzene ring gives rise to a distinct set of signals.

Table 2: ^{13}C NMR Spectroscopic Data for **(iodoethynyl)benzene**

Chemical Shift (δ , ppm)	Assignment
~132.5	C (Aromatic, CH)
~129.0	C (Aromatic, CH)
~128.5	C (Aromatic, CH)
~123.0	C (Aromatic, Quaternary)
~94.5	C (Alkynyl)
~5.0	C (Alkynyl, C-I)

Data obtained from spectral databases and literature sources for similar compounds.[\[1\]](#)

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **(iodoethynyl)benzene** in 0.5-0.7 mL of a deuterated solvent.
- Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is usually required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

The ^{13}C NMR spectrum is expected to show six distinct signals. The four signals in the downfield region (120-135 ppm) are characteristic of the aromatic carbons. The quaternary carbon of the benzene ring attached to the ethynyl group will have a distinct chemical shift compared to the protonated aromatic carbons. The two acetylenic carbons resonate at significantly different chemical shifts. The carbon atom bonded to the iodine atom experiences

a strong shielding effect (the "heavy atom effect"), causing it to appear at a very high field (around 5.0 ppm). The other acetylenic carbon appears at a more typical downfield position (around 94.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **(Iodoethynyl)benzene**

Wavenumber (cm ⁻¹)	Intensity	Vibration
~3100-3000	Medium	Aromatic C-H stretch
~2150	Medium to Weak	C≡C stretch
~1600, 1480	Medium	Aromatic C=C stretch
~750, 690	Strong	Aromatic C-H out-of-plane bend

Note: The vibrational frequencies are based on typical values for aromatic alkynes.

- Sample Preparation: The spectrum can be acquired from a neat liquid film of **(Iodoethynyl)benzene** between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

The IR spectrum of **(Iodoethynyl)benzene** will exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The most diagnostic peak for the ethynyl group is the C≡C stretching vibration, which is expected to appear around 2150 cm⁻¹. This band may be weak due to the symmetry of the substituted alkyne. The aromatic ring gives rise to characteristic C=C stretching vibrations in the 1600-

1450 cm^{-1} region. Strong absorptions in the fingerprint region, typically around 750 and 690 cm^{-1} , are due to the out-of-plane C-H bending of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of **(Iodoethynyl)benzene**

m/z	Proposed Fragment
228	$[\text{C}_8\text{H}_5]^+$ (Molecular Ion)
101	$[\text{C}_8\text{H}_5]^+$ (Loss of I)
75	$[\text{C}_6\text{H}_3]^+$

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions to generate the mass spectrum.

The mass spectrum of **(Iodoethynyl)benzene** will show a prominent molecular ion peak at an m/z value of 228, corresponding to the molecular weight of the compound. A key fragmentation pathway involves the loss of the iodine atom, resulting in a significant peak at m/z 101, corresponding to the phenylethynyl cation. Further fragmentation of the benzene ring can lead to smaller fragments, such as the peak at m/z 75.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for **(Iodoethynyl)benzene**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of **(Iodoethynyl)benzene**. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds, offers researchers a reliable reference for their work with this important synthetic intermediate.

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